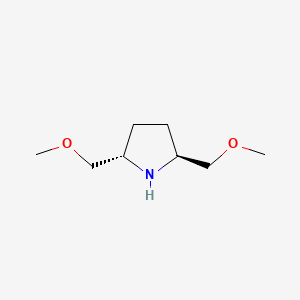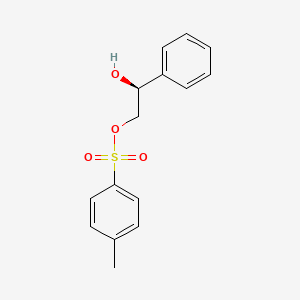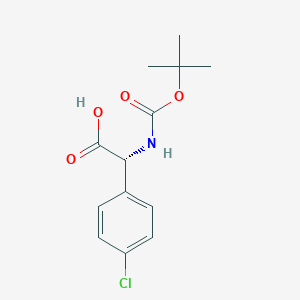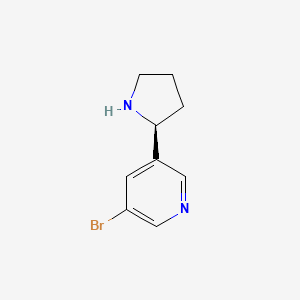![molecular formula C18H20F3NO B1588354 N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine CAS No. 56225-81-1](/img/structure/B1588354.png)
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
説明
“N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine” is a compound with the CAS Number: 885101-12-2 . It is a phenoxyphenyl diamine-based histamine H3 antagonist with serotonin reuptake inhibitor activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group attached to a phenyl ring, which is connected via an oxygen atom to a propyl chain. This propyl chain is substituted with a dimethylamino group and another phenyl ring .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 359.82 . More specific physical and chemical properties such as density, boiling point, and others are not provided in the search results .科学的研究の応用
Use in Medicine
“N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine” is also known as Fluoxetine . It’s a selective serotonin-reuptake inhibitor (SSRI), which was approved by the FDA in 1987 for the treatment of depression . This drug, marketed as Prozac by Eli Lilly, enhances the serotoninergic tone by increasing the concentration of the neurotransmitter in the synaptic cleft by inhibiting the serotonin transporter .
Method of Application
Fluoxetine is usually taken orally in the form of a pill .
Results or Outcomes
Fluoxetine has been approved worldwide for the treatment of major depression, but its activity on a wide spectrum of mood disorders has been reported . Further studies unveiled that fluoxetine may protect against the adverse effects of different types of immune system stressors and contrast, through a combination of mechanisms, oxidative damage .
Use in Chemistry
Fluoxetine finds application in the design of tandem molecular antioxidants and green catalysts .
Method of Application
Some fluoxetine analogues incorporating a selenium nucleus were synthesized, thus expanding its antioxidant potential by enabling a hydroperoxides-inactivating, glutathione peroxidase (GPx)-like activity .
Results or Outcomes
Radical scavenging and peroxidatic activity were combined in a water-soluble, drug-like, tandem antioxidant molecule . The observed oxidation–elimination process led to the formation of seleninic acid and cinnamylamine in a trans-selective manner .
Use in Treatment of Mood Disorders
Fluoxetine has been approved worldwide for the treatment of major depression, but its activity on a wide spectrum of mood disorders has been reported .
Method of Application
Fluoxetine is usually taken orally in the form of a pill .
Results or Outcomes
Further studies unveiled that fluoxetine may protect against the adverse effects of different types of immune system stressors and contrast, through a combination of mechanisms, oxidative damage .
Use as a Histamine H3 Antagonist
“N,N-Dimethyl-3- (p-trifluoromethylphenoxy)-3-phenylpropylamine” is a phenoxyphenyl diamine-based histamine H3 antagonist with serotonin reuptake inhibitor activity .
Method of Application
The specific method of application for this use is not mentioned in the source .
Results or Outcomes
The specific results or outcomes for this use are not mentioned in the source .
Use in Treatment of Bulimia Nervosa and Obsessive-Compulsive Disorder
Fluoxetine is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Method of Application
Fluoxetine is usually taken orally in the form of a pill .
Results or Outcomes
The specific results or outcomes for this use are not mentioned in the source .
Use as a Histamine H3 Antagonist
“N,N-Dimethyl-3- (p-trifluoromethylphenoxy)-3-phenylpropylamine” is a phenoxyphenyl diamine-based histamine H3 antagonist with serotonin reuptake inhibitor activity .
Method of Application
The specific method of application for this use is not mentioned in the source .
Results or Outcomes
The specific results or outcomes for this use are not mentioned in the source .
Safety And Hazards
特性
IUPAC Name |
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21/h3-11,17H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZVVNFYXEIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433310 | |
| Record name | N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
CAS RN |
56225-81-1 | |
| Record name | N,N-Dimethyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56225-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamine, N,N-dimethyl-γ-[4-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



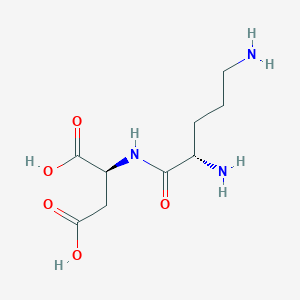
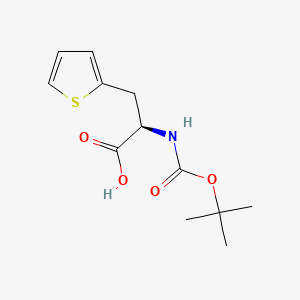
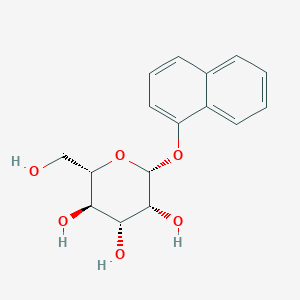
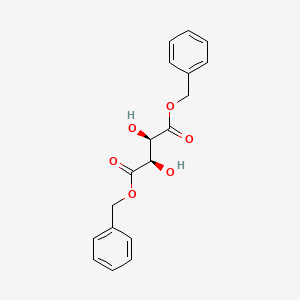
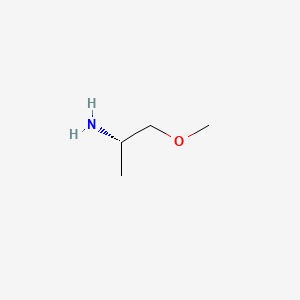
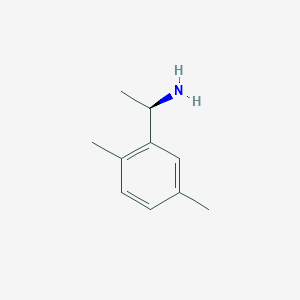
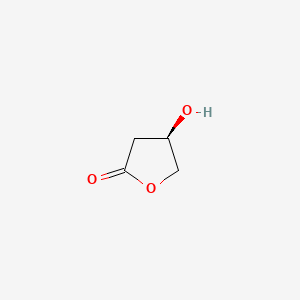
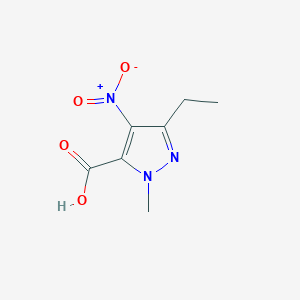
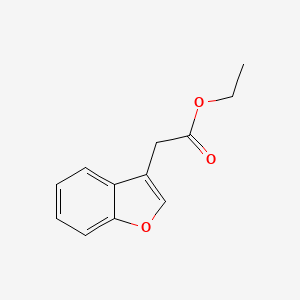
![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)
